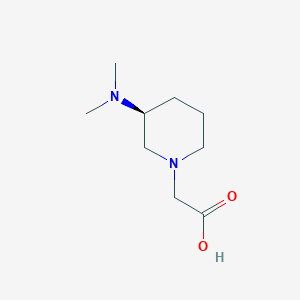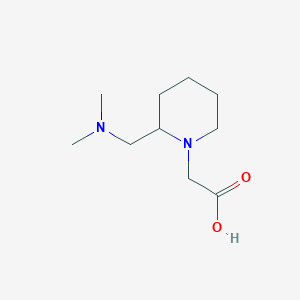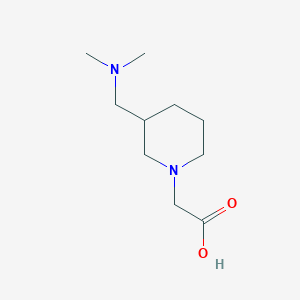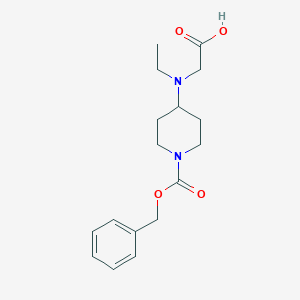![molecular formula C11H20N2O2 B7917551 [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7917551.png)
[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound that features a piperidine ring substituted with a cyclopropyl-methyl-amino group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves the formation of the piperidine ring followed by the introduction of the cyclopropyl-methyl-amino group and the acetic acid moiety. One common approach is to start with a piperidine derivative and introduce the cyclopropyl-methyl-amino group through a substitution reaction. The acetic acid moiety can then be introduced via an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl-methyl-amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.
科学研究应用
[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl-methyl-amino group can interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-propionic acid
- [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-butyric acid
- [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-valeric acid
Uniqueness
What sets [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the acetic acid moiety, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets.
属性
IUPAC Name |
2-[3-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12(9-4-5-9)10-3-2-6-13(7-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNEMXGMQFFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCN(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7917470.png)
![(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7917478.png)
![(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7917480.png)
![(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7917496.png)




![[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7917519.png)
![[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7917522.png)
![{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7917534.png)
![[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7917556.png)
![{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7917568.png)
![{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7917574.png)
